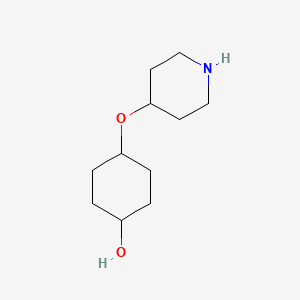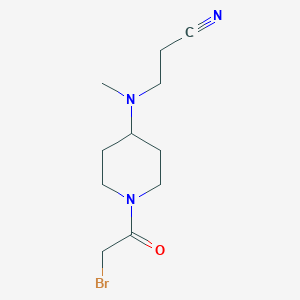
3-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)propanenitrile is a complex organic compound that features a piperidine ring, a bromoacetyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)propanenitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromoacetyl Group: The bromoacetyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the bromoacetyl moiety.
Attachment of the Nitrile Group: The nitrile group is introduced through a reaction involving a suitable nitrile precursor and the piperidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the bromoacetyl group.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperidine ring or the bromoacetyl group.
Reduction: The primary product of reduction is the corresponding amine.
Substitution: Substitution reactions yield derivatives where the bromine atom is replaced by the nucleophile.
Applications De Recherche Scientifique
3-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or oncological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the biological activity of piperidine derivatives and their potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 3-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The nitrile group may also participate in interactions with biological molecules, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)ethanenitrile
- 4-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)butanenitrile
- 3-((1-(2-Chloroacetyl)piperidin-4-yl)(methyl)amino)propanenitrile
Uniqueness
3-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)propanenitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromoacetyl group, in particular, allows for specific interactions that are not possible with other halogenated derivatives.
Propriétés
Formule moléculaire |
C11H18BrN3O |
|---|---|
Poids moléculaire |
288.18 g/mol |
Nom IUPAC |
3-[[1-(2-bromoacetyl)piperidin-4-yl]-methylamino]propanenitrile |
InChI |
InChI=1S/C11H18BrN3O/c1-14(6-2-5-13)10-3-7-15(8-4-10)11(16)9-12/h10H,2-4,6-9H2,1H3 |
Clé InChI |
URVKHMPZIGYVKC-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC#N)C1CCN(CC1)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





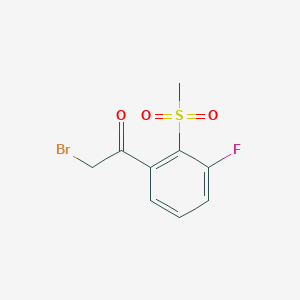
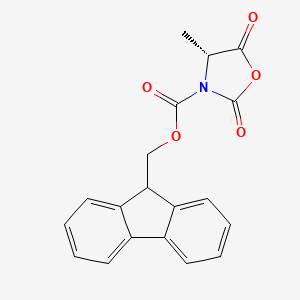
![N-(6-(1H-pyrazol-4-yl)pyridin-3-yl)-5-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12830713.png)

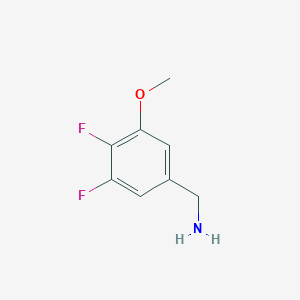
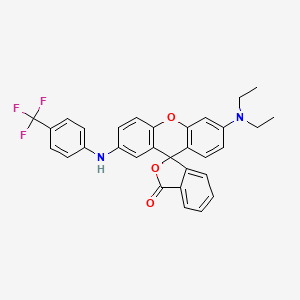
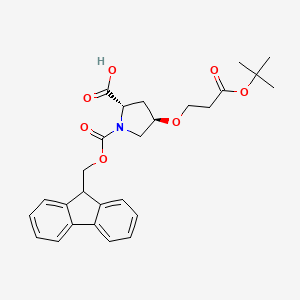
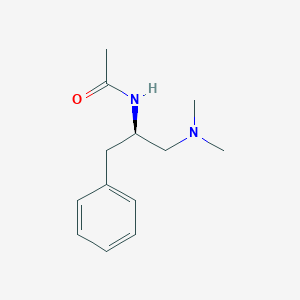
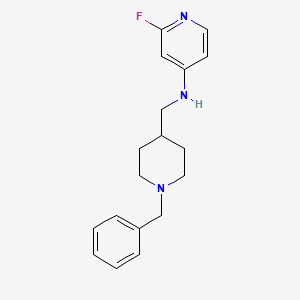
![(4R,4aS,6aR,7S,8S,9S,11S,11aS,11bR)-7-Hydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11-epoxy-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12830768.png)
